2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide
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Overview
Description
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and nitro group, and an acetamide moiety linked to a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The methyl-pyrazole is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Thiophene Substitution: Finally, the thiophene ring is introduced by reacting the intermediate with thiophen-2-ylmethylamine under suitable conditions, often involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts, bases like potassium phosphate, solvents like DMF or toluene.
Major Products
Reduction: 2-(5-Methyl-3-amino-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Coupling: Complex thiophene derivatives with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The nitro-pyrazole and thiophene moieties are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiophene ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a thiophene ring.
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-benzylacetamide: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-8-5-10(15(17)18)13-14(8)7-11(16)12-6-9-3-2-4-19-9/h2-5H,6-7H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIQDNSTQXDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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